molecular formula C20H20FN3O4S B12483705 2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-fluorobenzoate

2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-fluorobenzoate

Cat. No.: B12483705
M. Wt: 417.5 g/mol
InChI Key: DGUIBNMNAQOIHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl 2-fluorobenzoate is a complex organic compound that features a benzothiazole ring, a piperazine moiety, and a fluorobenzoate group

Properties

Molecular Formula

C20H20FN3O4S

Molecular Weight

417.5 g/mol

IUPAC Name

2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl 2-fluorobenzoate

InChI

InChI=1S/C20H20FN3O4S/c21-17-7-3-1-5-15(17)20(25)28-14-13-23-9-11-24(12-10-23)19-16-6-2-4-8-18(16)29(26,27)22-19/h1-8H,9-14H2

InChI Key

DGUIBNMNAQOIHE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCOC(=O)C2=CC=CC=C2F)C3=NS(=O)(=O)C4=CC=CC=C43

solubility

57.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl 2-fluorobenzoate typically involves multi-step procedures. One common method includes the reaction of 1,2-benzothiazole derivatives with piperazine under controlled conditions to form the intermediate compound. This intermediate is then reacted with 2-fluorobenzoic acid or its derivatives to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl 2-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl 2-fluorobenzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl 2-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring and piperazine moiety play crucial roles in binding to these targets, modulating their activity and leading to the compound’s observed effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl 2-fluorobenzoate is unique due to the combination of these three functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and the potential for developing new therapeutic agents with improved efficacy and selectivity .

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